JWH 007-d9

Description

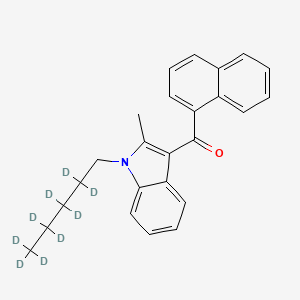

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-methyl-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3/i1D3,3D2,4D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBNKINXTRKICJ-ZYWCKPJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016390 | |

| Record name | JWH 007-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651833-48-5 | |

| Record name | JWH 007-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Structural Analogues Within the Naphthoylindole Cannabinoid Class

Synthetic Methodologies for Naphthoylindole Cannabinoids, including JWH 007

The synthesis of naphthoylindole cannabinoids typically involves the acylation of an indole (B1671886) derivative with a naphthoyl chloride. This reaction generally occurs at the 3-position of the indole ring. unodc.org The indole nitrogen is commonly substituted with an alkyl chain. For JWH 007, the synthesis would involve the reaction between 2-methyl-1-pentyl-1H-indole and 1-naphthoyl chloride to form the (2-methyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone structure. nih.govwikipedia.orgunodc.org This synthetic route is a common approach for generating various compounds within the naphthoylindole class by altering the substituents on the indole nitrogen or the indole and naphthyl ring systems.

Deuteration Strategies for Analogues and Their Application in Research Standards

Deuteration is a chemical modification where hydrogen atoms in a molecule are replaced by deuterium (B1214612) isotopes. This process can be utilized to introduce stable isotopic labels into organic compounds. acs.org Deuterated analogues are particularly valuable in analytical chemistry, especially when employing mass spectrometry for the detection and quantification of substances. acs.orgmdpi.comresearchgate.net

In the context of synthetic cannabinoid research and forensic analysis, deuterated analogues serve as internal standards. acs.orgmdpi.comresearchgate.net An internal standard is a known quantity of a substance added to a sample before analysis to help correct for potential variations and losses that may occur during sample preparation, extraction, and instrumental analysis. mdpi.comnih.gov By using a deuterated analogue as an internal standard, researchers can achieve more accurate and reliable quantification of the non-deuterated analyte in complex matrices. mdpi.comresearchgate.net For effective use in mass spectrometry, a deuterated internal standard should ideally have a mass difference of at least 3 atomic mass units compared to the analyte to avoid interference from natural isotopes. researchgate.net

JWH 007-d9 is a deuterated form of JWH 007. The "d9" indicates that nine hydrogen atoms in the molecule have been replaced by deuterium atoms. caymanchem.com Specifically, in this compound, the pentyl chain attached to the indole nitrogen is fully deuterated. caymanchem.com This makes this compound a suitable internal standard for the quantitative analysis of JWH 007 in various research and applied settings.

Structural Classification and Design Principles of the JWH Series Relevant to Research

The JWH series comprises a diverse collection of synthetic cannabinoids developed with the primary goal of investigating their interactions with cannabinoid receptors. wikipedia.orgmyadlm.orgtaylorandfrancis.com These studies aimed to understand the relationship between chemical structure and biological activity at the CB1 and CB2 receptors. taylorandfrancis.comusdoj.govmdpi.comusdoj.govnih.gov

The JWH compounds are broadly classified into several structural groups, with naphthoylindoles being a prominent category. wikipedia.orgtandfonline.comeuropa.eu The fundamental structure of naphthoylindoles consists of an indole core connected to a naphthyl group through a carbonyl linker at the indole's 3-position, and typically an alkyl chain attached to the indole nitrogen (N-1). wikipedia.orgunodc.orgontosight.ai

Research within the JWH series has explored the impact of structural modifications on receptor binding affinity and efficacy. Variations in the length and branching of the N-alkyl chain, as well as substitutions on the indole and naphthyl rings, have been systematically investigated. wikipedia.orgiiab.meclemson.edu For example, JWH 007 features a pentyl group at the N-1 position and a methyl group at the 2-position of the indole. wikipedia.orgontosight.ai JWH 018, a well-known analogue, differs from JWH 007 by lacking the methyl group at the 2-position while retaining the pentyl chain at N-1. wikipedia.orgdea.gov JWH 073 has a butyl chain at the N-1 position and no methyl group at the 2-position. usdoj.govwikipedia.orglgcstandards.com These structural variations result in differing pharmacological profiles among the JWH compounds. wikipedia.orgiiab.me The systematic design and study of these analogues have been instrumental in advancing the understanding of cannabinoid receptor pharmacology and the development of analytical methods for their detection. unodc.orgmdpi.comnih.gov

Preclinical Pharmacological Investigations of Jwh 007 in Animal Models

Methodological Approaches for in vivo Cannabinoid Pharmacology Research in Rodents

In vivo cannabinoid pharmacology research in rodents utilizes a range of methodological approaches to evaluate the effects of compounds like JWH 007. A common approach involves assessing the "cannabinoid tetrad," a set of four characteristic effects observed in mice following administration of cannabinoid agonists: decreased locomotor activity, antinociception (pain relief), hypothermia (reduced body temperature), and catalepsy (a state of immobility) mdpi.comkcl.ac.ukunodc.org. These effects are largely mediated by the activation of CB1 receptors mdpi.commdpi.com.

Studies often employ behavioral tests such as the open field test to measure locomotor activity, hot plate or tail flick tests for antinociception, measurement of rectal temperature for hypothermia, and the ring or bar test for catalepsy caymanchem.combertin-bioreagent.commdpi.comunodc.orgnih.govfrontiersin.orgresearchgate.netnih.gov. Beyond the tetrad, other behavioral paradigms may be used to assess sensorimotor gating, anxiety-like behavior, and memory function nih.govfrontiersin.orgresearchgate.netnih.gov. Neurochemical studies, such as microdialysis, can also be employed to investigate the effects of these compounds on neurotransmitter release in specific brain regions, such as the nucleus accumbens nih.govresearchgate.net.

Cannabinoid-Mediated Behavioral Phenotypes in Murine Models

Studies in murine models have investigated the behavioral phenotypes induced by JWH 007, comparing its effects to those of Δ9-THC, the primary psychoactive component of cannabis caymanchem.combertin-bioreagent.comcaymanchem.com. JWH 007 has been shown to produce effects comparable to Δ9-THC in several key behavioral assays caymanchem.combertin-bioreagent.comcaymanchem.com.

Modulation of Locomotor Activity

The effect of JWH 007 on locomotor activity in rodents can vary depending on the dose and time elapsed since administration. Some studies have reported that JWH 007 can increase locomotor activity at lower doses, while higher doses may lead to a reduction in activity nih.gov. For instance, in one study, JWH-073 (a related synthetic cannabinoid) at 0.5 mg/kg significantly increased total locomotor activity in rats in the open field test, while a higher dose (5 mg/kg) reduced it at certain time points nih.gov. JWH 007 has been reported to perform comparably to Δ9-THC in mouse studies on spontaneous activity caymanchem.combertin-bioreagent.com.

Antinociceptive Research Paradigms

JWH 007 has demonstrated antinociceptive properties in animal models, indicating its potential to relieve pain caymanchem.combertin-bioreagent.comresearchgate.net. This effect is a characteristic finding with cannabinoid agonists and is typically assessed using tests that measure the animal's response to painful stimuli, such as thermal (hot plate, tail flick) or mechanical tests mdpi.comunodc.orgnih.gov. JWH 007 performs comparably to Δ9-THC in mouse studies evaluating antinociception caymanchem.combertin-bioreagent.com.

Thermoregulatory Responses (e.g., Hypothermia)

A well-documented effect of cannabinoid agonists in rodents is hypothermia, a decrease in body temperature mdpi.comkcl.ac.ukunodc.org. JWH 007 has been shown to induce hypothermia in murine studies, similar to the effect observed with Δ9-THC caymanchem.combertin-bioreagent.com. This is typically measured by monitoring the animal's rectal temperature.

Catalepsy and Motor Coordination Assessments

Cannabinoid agonists can induce catalepsy, a state characterized by a lack of spontaneous movement and the maintenance of imposed postures mdpi.comkcl.ac.ukunodc.org. Motor coordination can also be affected. These effects are commonly assessed using tests like the bar test or ring test mdpi.comunodc.orgnih.gov. JWH 007 performs comparably to Δ9-THC in mouse studies evaluating catalepsy caymanchem.combertin-bioreagent.com.

Neuropharmacological Effects: Receptor-Specific Responses in the Central Nervous System

JWH 007 exerts its pharmacological effects primarily through its interaction with cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the central nervous system wikipedia.orgmdpi.comnih.govnih.gov. JWH 007 is a potent agonist at both CB1 and CB2 receptors, with reported Ki values of 9.5 nM for CB1 and 2.9 nM for CB2 caymanchem.combertin-bioreagent.comglpbio.comcaymanchem.com. This indicates a higher binding affinity for the CB2 receptor compared to the CB1 receptor caymanchem.combertin-bioreagent.comglpbio.comcaymanchem.com. For comparison, Δ9-THC has reported Ki values of 41 nM for CB1 and 36 nM for CB2 caymanchem.combertin-bioreagent.comglpbio.comcaymanchem.com.

The behavioral effects of JWH 007, including reduced motor activity, antinociception, hypothermia, and catalepsy, are consistent with the known effects of CB1 receptor activation mdpi.commdpi.com. Studies using cannabinoid receptor antagonists, such as the selective CB1 receptor antagonist AM251, can help confirm the involvement of specific receptors in mediating the observed effects mdpi.comresearchgate.net. For example, the depression of locomotor activity and core body temperature induced by JWH-018 (a related compound) in mice was blocked by AM251, indicating CB1 receptor mediation researchgate.net.

While CB1 receptor activation is primarily responsible for the psychoactive and many of the behavioral effects of cannabinoids, CB2 receptors, mainly found on immune cells, can also play a role in certain effects, including cardiovascular responses mdpi.com.

Data Table: Receptor Binding Affinities (Ki)

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

| JWH 007 | 9.5 caymanchem.combertin-bioreagent.comglpbio.comcaymanchem.com | 2.9 caymanchem.combertin-bioreagent.comglpbio.comcaymanchem.com |

| Δ9-THC | 41 caymanchem.combertin-bioreagent.comglpbio.comcaymanchem.com | 36 caymanchem.combertin-bioreagent.comglpbio.comcaymanchem.com |

Comparative in vivo Potency and Efficacy of JWH 007 with Δ9-THC and Other SCRAs

Preclinical studies utilizing animal models have been instrumental in characterizing the in vivo pharmacological profile of JWH 007 and comparing its potency and efficacy to that of Δ9-THC and other synthetic cannabinoid receptor agonists (SCRAs). These investigations often employ a battery of tests designed to assess typical cannabinoid effects mediated by CB1 receptors, such as the "tetrad" of effects observed in rodents: spontaneous activity, antinociception, hypothermia, and catalepsy. uri.eduresearchgate.net

JWH 007 has been shown to bind avidly to both CB1 and CB2 receptors, with reported Ki values of 9.5 nM and 2.9 nM, respectively. caymanchem.com This binding affinity compares favorably with Δ9-THC, which has reported Ki values of 41 nM for CB1 and 36 nM for CB2 receptors. caymanchem.com In mouse studies, JWH 007 has demonstrated comparable performance to Δ9-THC across several behavioral and physiological measures, including spontaneous activity, antinociception, hypothermia, and catalepsy. caymanchem.com

While direct quantitative comparisons (e.g., ED50 values) for JWH 007 across the full tetrad are not consistently available in the provided snippets, studies on other JWH compounds offer insights into the comparative landscape of SCRAs. For instance, JWH-073, another indole-derived SCRA, has a higher binding affinity for central CB1 receptors (Ki ranging from 8.9 ± 1.8 to 12.9 ± 3.4 nM) than Δ9-THC. nih.govfrontiersin.org In vivo animal studies indicate that JWH-073 reproduces the typical "tetrad" effects of Δ9-THC, such as hypothermia, analgesia, hypolocomotion, and akinesia. nih.govfrontiersin.orgnih.gov However, the potency of JWH-073 can vary depending on the specific effect measured and the animal model used. For example, one study in rats found that JWH-073 (0.5 mg/kg) significantly increased locomotor activity, while Δ9-THC (1 or 3 mg/kg) and JWH-210 (0.1-5 mg/kg) did not significantly affect total locomotor activity. frontiersin.org

JWH-210, a more potent SCRA, exhibits a significantly higher binding affinity for CB1 receptors (Ki = 0.46 ± 0.03 nM) compared to both JWH-073 and Δ9-THC. nih.govfrontiersin.org This higher affinity is associated with JWH-210 reproducing stronger "tetrad" effects in rodents than Δ9-THC. nih.govfrontiersin.org

Drug discrimination studies in animals, where animals are trained to discriminate between a cannabinoid and a vehicle, are also used to assess the in vivo pharmacological equivalence and relative potency of compounds. In studies comparing Δ9-THC and JWH-018, both compounds fully substituted for each other at higher doses, indicating similar subjective effects. nih.gov However, JWH-018 showed greater potency for substitution than Δ9-THC. nih.gov While direct drug discrimination data for JWH 007 compared to Δ9-THC and other SCRAs are not explicitly detailed in the provided information, the principle of such studies highlights how the in vivo potency and efficacy are assessed in relation to established cannabinoids. europa.eu

The comparative in vivo potency and efficacy of SCRAs, including JWH compounds, can be influenced by factors beyond simple receptor binding affinity, such as differences in efficacy at the receptor (full vs. partial agonism), metabolism, and pharmacokinetic profiles. nih.govnih.govfrontiersin.org Many SCRAs are full agonists at the CB1 receptor, unlike Δ9-THC which is a partial agonist, and this difference in efficacy may contribute to the more intense effects and higher toxicological burden observed with some SCRAs. uri.edunih.govfrontiersin.orgfrontiersin.org

Based on the available information, JWH 007 demonstrates in vivo effects comparable to Δ9-THC in several key measures in animal models, aligning with its favorable binding affinity to cannabinoid receptors. caymanchem.com Comparisons with other SCRAs like JWH-073 and JWH-210 illustrate a range of potencies and effects within this class of compounds, often correlated with their respective CB1 receptor binding affinities and efficacies. nih.govfrontiersin.orgnih.gov

Comparative In Vivo Effects in Animal Models

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Comparative In Vivo Effects (vs. Δ9-THC) |

| JWH 007 | 9.5 | 2.9 | Comparable in spontaneous activity, antinociception, hypothermia, and catalepsy in mice. caymanchem.com |

| Δ9-THC | 41 | 36 | Reference compound, exhibits typical "tetrad" effects. uri.eduresearchgate.netcaymanchem.comnih.govfrontiersin.org |

| JWH-073 | 8.9 - 12.9 | 38 | Reproduces "tetrad" effects; varying effects on locomotor activity depending on dose and species. nih.govfrontiersin.orgnih.gov |

| JWH-210 | 0.46 | Not specified | Reproduces stronger "tetrad" effects. nih.govfrontiersin.org |

Metabolism and Biotransformation of Jwh 007 and Analogous Synthetic Cannabinoids

Identification and Characterization of Phase I Metabolites

Phase I metabolism of JWH 007 and analogous synthetic cannabinoids involves the introduction or exposure of polar functional groups through reactions such as hydroxylation, carboxylation, oxidative cleavage, and dealkylation. dshs-koeln.deunodc.orgnih.gov These reactions are predominantly catalyzed by cytochrome P450 enzymes. researchgate.netnih.gov Studies utilizing human liver microsomes (HLM) and recombinant CYP isoforms have been instrumental in elucidating these pathways. dshs-koeln.denih.gov

Hydroxylation Pathways (e.g., Mono-, Dihydroxylation)

Hydroxylation is a major Phase I metabolic pathway for JWH 007 and many other synthetic cannabinoids. dshs-koeln.defrontiersin.orgcmes.org This involves the addition of a hydroxyl group (-OH) to various positions on the parent molecule. For aminoalkylindoles like JWH 007, hydroxylation can occur on the indole (B1671886) ring, the naphthyl group, or the alkyl side chain. unodc.orgljmu.ac.uk

Mono-hydroxylation, the addition of a single hydroxyl group, is frequently the most abundant biotransformation pathway for many SCs. dshs-koeln.de Di-hydroxylation, the addition of two hydroxyl groups, is also observed, although typically to a lesser extent than mono-hydroxylation. dshs-koeln.de Specific positions of hydroxylation on the alkyl side chain, such as the terminal or ω-1 position, are common. nih.govnih.gov For JWH 007, monohydroxylation at the N-pentyl side chain has been identified as a major metabolic route in human urine samples. ljmu.ac.uk The resulting hydroxylated metabolites can retain biological activity and are often targeted in forensic analysis. nih.govoup.com

Enzymes from the CYP superfamily, particularly CYP3A4, CYP2D6, and CYP2C19, are significantly involved in the mono- and di-hydroxylation of synthetic cannabinoids. dshs-koeln.de

Carboxylation and Oxidative Cleavage Products

Carboxylation, the addition of a carboxyl group (-COOH), is another important metabolic pathway, particularly occurring at the alkyl chain of synthetic cannabinoids like JWH 007. dshs-koeln.deunodc.org This typically follows initial hydroxylation of the terminal carbon on the alkyl chain, which is then further oxidized to a carboxylic acid. nih.gov

Oxidative cleavage can also occur, particularly in synthetic cannabinoids with specific structural features. While less commonly discussed for the core JWH 007 structure compared to hydroxylation and carboxylation, oxidative cleavage reactions, such as those involving alkene bonds (ozonolysis being a well-known example in organic chemistry), can break carbon-carbon bonds, leading to the formation of smaller, often carboxylated or aldehydic products. masterorganicchemistry.comlibretexts.org For some synthetic cannabinoids, oxidative cleavage of specific functional groups, like morpholine (B109124) rings, has been reported. nih.gov

Dealkylation Metabolic Routes

Dealkylation involves the removal of an alkyl group from a nitrogen or oxygen atom. For aminoalkylindoles such as JWH 007, N-dealkylation, the removal of the alkyl chain from the indole nitrogen, can occur. dshs-koeln.deunodc.org This process can happen independently or in combination with hydroxylation. dshs-koeln.de While N-dealkylation is observed for several aminoalkylindoles in in vitro studies, some in vivo studies on certain SCs have not detected dealkylated metabolites. dshs-koeln.deresearchgate.net CYP1A2 and CYP3A5 have been implicated in the N-dealkylation of some synthetic cannabinoids. dshs-koeln.de

Characterization of Phase II Conjugates

Phase II metabolism involves the conjugation of Phase I metabolites or the parent compound with endogenous molecules, increasing their water solubility and facilitating their excretion. mdpi.com Glucuronidation is the most prominent Phase II metabolic pathway for synthetic cannabinoids. unodc.orgnih.gov

Glucuronidation Mechanisms and Enzyme Involvement (e.g., UDP-Glucuronosyltransferases)

Glucuronidation involves the conjugation of a compound with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.comnih.gov This typically occurs at hydroxyl, carboxyl, or amine groups present on the Phase I metabolites. nih.gov For JWH 007 metabolites, glucuronidation of hydroxylated and carboxylated derivatives is expected. nih.gov Glucuronide conjugates are generally more polar and readily excreted in urine. nih.govnih.gov

Several UGT isoforms are involved in the glucuronidation of synthetic cannabinoid metabolites. Studies have identified UGT1A1, UGT1A3, UGT1A9, UGT1A10, UGT2B7, and UGT2B4 as major enzymes catalyzing the glucuronidation of various SC metabolites. dshs-koeln.denih.gov

Data on the specific glucuronidation of JWH 007 metabolites is consistent with the general patterns observed for other naphthoylindoles, where hydroxylated and carboxylated metabolites undergo significant glucuronidation. dshs-koeln.denih.gov

Other Conjugation Pathways in Biotransformation

While glucuronidation is the primary Phase II pathway, other conjugation reactions, such as sulfation, can also occur for some synthetic cannabinoids or their metabolites. mdpi.com However, glucuronidation is generally considered the major conjugation route for the elimination of synthetic cannabinoids and their Phase I products. unodc.orgnih.gov

Summary of Key Metabolic Pathways

| Metabolic Pathway | Description | Phase | Primary Enzymes Involved (Examples) | Relevance to JWH 007 / Analogues |

| Hydroxylation (Mono-, Di-) | Addition of hydroxyl group(s) to the molecule. | I | CYP3A4, CYP2D6, CYP2C19 | Major pathway, occurs on alkyl chain, indole, or naphthyl group. dshs-koeln.deljmu.ac.uk |

| Carboxylation | Oxidation of terminal hydroxyl group on alkyl chain to a carboxyl group. | I | Primarily follows hydroxylation. | Observed for JWH 007 and other SCs with alkyl chains. dshs-koeln.deunodc.org |

| Oxidative Cleavage | Breaking of carbon-carbon or other bonds through oxidation. | I | CYP enzymes | Less prominent for core JWH 007 structure, observed for other SCs. nih.gov |

| Dealkylation | Removal of alkyl group, typically from nitrogen. | I | CYP1A2, CYP3A5 | N-dealkylation of the pentyl chain is a possible route. dshs-koeln.deunodc.org |

| Glucuronidation | Conjugation with glucuronic acid. | II | UGT1A1, UGT1A3, UGT1A9, UGT1A10, UGT2B7, UGT2B4 | Major Phase II pathway for hydroxylated/carboxylated metabolites. dshs-koeln.denih.gov |

| Sulfation | Conjugation with sulfate (B86663) group. | II | Sulfotransferases | Less common than glucuronidation for SCs. mdpi.com |

The metabolism of JWH 007-d9, a deuterated analog of JWH 007, is expected to follow similar pathways. Deuteration is often used in analytical standards to aid in quantification via mass spectrometry due to differences in mass-to-charge ratio compared to the non-deuterated analog, while generally exhibiting similar metabolic profiles, although kinetic isotope effects could theoretically influence reaction rates to a minor extent.

Enzyme Systems Involved in JWH Metabolism (e.g., Cytochrome P450s)

The phase I metabolism of JWH compounds and other synthetic cannabinoid receptor agonists (SCRAs) is largely mediated by cytochrome P450 (CYP) enzymes. These enzymes catalyze various oxidative reactions, leading to the formation of more polar metabolites that can be further processed or excreted. Research on the metabolism of synthetic cannabinoids consistently points to the significant involvement of CYPs in their biotransformation mdpi.comscispace.comdshs-koeln.de.

Common phase I metabolic pathways observed for naphthoylindoles like JWH 007 and its analogues include hydroxylation, particularly on the indole ring and the N-alkyl side chain, and oxidation of the alkyl chain leading to carboxylic acid formation dshs-koeln.deunodc.orgnih.gov. N-dealkylation has also been observed for some aminoalkylindoles unodc.org. For compounds with a naphthyl ring, dihydrodiol formation is noted as a substantial biotransformation route dshs-koeln.de.

While specific comprehensive data on the precise contribution of individual CYP isoforms to JWH 007 metabolism is less extensively documented compared to some other analogues like JWH-018 or JWH-019, studies on structurally related synthetic cannabinoids provide strong evidence for CYP involvement. For instance, CYP1A2 was identified as a primary contributor to the metabolism of JWH-019 in human liver microsomes mdpi.comresearchgate.net. Other CYP isoforms are also likely involved in the complex metabolic profiles observed for these compounds nih.gov. The specific CYP enzymes responsible can vary depending on the exact structure of the synthetic cannabinoid dshs-koeln.de.

In vitro Metabolic Stability and Biotransformation Studies using Hepatic Systems

In vitro metabolic stability and biotransformation studies using hepatic systems are essential tools for understanding how synthetic cannabinoids are processed in the liver. Human liver microsomes (HLMs) and human hepatocytes are commonly used in these studies as they contain a wide range of drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs) nih.govnuvisan.comresearchgate.net.

Incubation of synthetic cannabinoids with HLMs or hepatocytes allows for the identification of phase I and phase II metabolites and the assessment of the compound's metabolic stability nuvisan.comresearchgate.netspringermedizin.dedntb.gov.uaresearchgate.net. Metabolic stability assays measure the rate at which a compound is metabolized, providing insights into its potential half-life nuvisan.comspringermedizin.de. Biotransformation studies aim to identify the specific metabolic pathways and structures of the resulting metabolites using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) nuvisan.comspringermedizin.deresearchgate.net.

Studies using HLMs have shown that JWH 007 and analogous naphthoylindoles undergo significant phase I metabolism, resulting in various hydroxylated and carboxylated products dshs-koeln.deunodc.org. For example, carboxylation at the alkyl chain has been detected for JWH 007 in in vitro incubations with HLMs dshs-koeln.de. Mono-hydroxylation and di-hydroxylation products are also commonly observed dshs-koeln.denih.gov.

Human hepatocyte incubations are considered an excellent in vitro system as they retain the complete repertoire of phase I and phase II enzymes, transporters, and cofactors present in the intact liver, offering a more comprehensive picture of metabolism compared to microsomes alone nih.gov. Studies utilizing human hepatocytes have been instrumental in identifying major metabolites of various synthetic cannabinoids, including those structurally related to JWH 007 nih.govresearchgate.net.

These in vitro hepatic studies provide valuable data on the metabolic fate of synthetic cannabinoids, helping to identify potential biomarkers for exposure and understand the metabolic pathways involved.

Advanced Analytical Methodologies for Research Detection and Quantification

Chromatographic Techniques for JWH 007 and Metabolite Analysis

Chromatography, combined with mass spectrometric detection, is widely employed for the separation, identification, and quantification of JWH-007 and its metabolites. These techniques offer the necessary resolution to differentiate target analytes from complex sample matrices and potential interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique in analytical toxicology and research for the detection of various organic compounds, including synthetic cannabinoids like JWH-007. GC-MS involves the separation of volatile or semi-volatile analytes in the gas phase, followed by their detection and identification based on their mass-to-charge ratio fragments. NIST library data for JWH-007 is available, aiding in its identification via GC-MS nih.govwikipedia.orgcaymanchem.com.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (LC-qTOF-MS), has become the preferred approach for the analysis of synthetic cannabinoids and their metabolites in biological fluids due to its higher sensitivity, specificity, and ability to analyze less volatile or thermally labile compounds without derivatization researchgate.netresearchgate.net. LC-MS/MS allows for the monitoring of specific precursor-product ion transitions, providing enhanced selectivity and reduced matrix interference oup.com. LC-qTOF-MS offers high-resolution mass analysis, enabling accurate mass measurements for identification and structural elucidation of known and unknown metabolites researchgate.netresearchgate.netljmu.ac.uk. These techniques are routinely applied for the detection and quantification of JWH-007 and a wide range of other synthetic cannabinoids and their metabolites in matrices such as urine, blood, and oral fluid researchgate.netresearchgate.netljmu.ac.ukoup.comunodc.orgspectroscopyonline.comshareok.orgresearchgate.netthermofisher.comresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Application of Deuterated Internal Standards in Quantitative Analytical Chemistry

The use of internal standards is critical for accurate and precise quantitative analysis, especially in complex matrices where variations in sample preparation and instrument response can occur. Deuterated internal standards are particularly valuable for this purpose.

Deuterated internal standards are isotopically labeled analogs of the target analytes, containing one or more deuterium (B1214612) atoms substituted for hydrogen atoms. This isotopic labeling results in a slight mass shift compared to the non-labeled compound while maintaining similar chemical and chromatographic properties. JWH 007-d9 is a deuterated analog of JWH-007 and is specifically intended for use as an internal standard for the quantification of JWH-007 by GC- or LC-MS caymanchem.com. In Isotope Dilution Mass Spectrometry (IDMS), a known amount of the deuterated internal standard (this compound) is added to the sample before sample preparation and analysis. By measuring the ratio of the signal intensity of the native analyte (JWH-007) to that of the internal standard (this compound), variations introduced during sample processing and analysis can be effectively compensated for, leading to more accurate and precise quantification nih.govgla.ac.uk. Deuterated analogs are widely used as internal standards in LC-MS/MS methods for the analysis of JWH compounds and other synthetic cannabinoids researchgate.netoup.com.

Method validation is an essential step to ensure the reliability and suitability of an analytical method for its intended purpose. Key validation parameters for the quantitative analysis of compounds like JWH-007 and its metabolites in research include:

Sensitivity: Assessed by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision frontiersin.orgeuropa.eu.

Selectivity: The ability of the method to uniquely identify and quantify the analyte in the presence of other components in the sample matrix, such as endogenous compounds or other co-administered substances oup.comwits.ac.za.

Accuracy: The closeness of the measured value to the true concentration of the analyte researchgate.netoup.comresearchgate.netfrontiersin.orgeuropa.eu.

Precision: The degree of agreement among individual measurements of the same homogeneous sample under specified conditions. It is typically evaluated as intra-assay (within a single analytical run) and inter-assay (between different analytical runs) variability researchgate.netoup.comresearchgate.netfrontiersin.org.

Linearity: The ability of the method to yield results that are directly proportional to the concentration of the analyte within a defined range oup.comthermofisher.comresearchgate.netfrontiersin.orgeuropa.eu. Calibration curves are constructed using standards at different concentrations to assess linearity frontiersin.orgeuropa.eu.

Matrix Effects: The influence of components in the sample matrix (e.g., biological fluids) on the ionization efficiency of the analyte, which can lead to signal suppression or enhancement. The use of deuterated internal standards helps to mitigate matrix effects researchgate.netresearchgate.netgla.ac.ukfrontiersin.orgresearchgate.net.

Validated methods for synthetic cannabinoid analysis in biological matrices have reported satisfactory results for these parameters, with linearity often demonstrated over a specific concentration range and accuracy and precision typically within acceptable limits (e.g., ±15%) researchgate.netoup.comthermofisher.comresearchgate.netfrontiersin.org.

Role of this compound in Isotope Dilution Mass Spectrometry for High-Precision Quantification

Sample Preparation Strategies for Complex Biological Matrices in Research

Analyzing JWH-007 and its metabolites in biological matrices such as blood, urine, and oral fluid requires effective sample preparation to isolate and concentrate the target analytes while removing interfering substances. Appropriate sample preparation is mandatory for successful chromatographic analysis nih.govresearchgate.netoup.comshareok.orgresearchgate.netresearchgate.net. Common strategies include:

Protein Precipitation (PP): A simple and rapid method where a solvent is added to the biological sample to precipitate proteins, which are then removed by centrifugation. This is often used as a preliminary cleanup step researchgate.netoup.comfrontiersin.orgresearchgate.net.

Liquid-Liquid Extraction (LLE): Involves partitioning the analytes between two immiscible liquid phases. This technique can be effective for extracting analytes from complex matrices and can provide a degree of selectivity based on the chemical properties of the analytes and the chosen solvents researchgate.netshareok.orgwits.ac.za.

Solid-Phase Extraction (SPE): A widely used technique that utilizes a solid stationary phase to selectively retain the analytes while the matrix components are washed away. Analytes are then eluted with a suitable solvent. SPE can provide significant cleanup and concentration of the target compounds researchgate.netwits.ac.zaresearchgate.net.

The choice of sample preparation strategy depends on the specific biological matrix, the properties of the target analytes (JWH-007 and its metabolites), and the sensitivity requirements of the analytical method. Optimization of sample preparation is crucial for minimizing matrix effects and achieving reliable quantification frontiersin.orgresearchgate.net.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the differential solubility of analytes between two immiscible liquid phases. For the analysis of synthetic cannabinoids, which are generally hydrophobic compounds, LLE involves partitioning the target analytes from an aqueous matrix (such as a biological fluid) into an organic solvent nih.govnih.gov. The choice of organic solvent is crucial and depends on the specific chemical properties of the synthetic cannabinoid being analyzed. Common organic solvents used in LLE for cannabinoids include hexane, ethyl acetate, 1-chlorobutane, isopropanol, and methyl tert-butyl ether (MTBE), often used in various mixtures researchgate.net.

The LLE process typically involves mixing the sample with the chosen organic solvent, allowing the synthetic cannabinoids to transfer into the organic layer. Following separation of the two phases, the organic layer containing the extracted analytes is collected. This extract may then be concentrated, often by evaporation of the solvent, before instrumental analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) nih.govnih.gov. Adjusting the pH of the aqueous phase prior to LLE can influence the extraction efficiency, particularly for cannabinoids with varying chemical properties nih.gov. LLE is considered a relatively simple and cost-effective method, requiring minimal specialized equipment, which can be advantageous for processing large numbers of samples simultaneously scielo.org.za. However, LLE can sometimes be time-consuming and may not always achieve the desired level of sample clean-up, potentially leading to matrix effects during subsequent analysis unimore.itnih.gov.

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is another widely used technique for the extraction and clean-up of synthetic cannabinoids from complex matrices nih.govannexpublishers.com. SPE utilizes a solid stationary phase packed in a cartridge or well plate to selectively retain target analytes while allowing matrix components to pass through. The process generally involves four steps: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the retained analytes nih.gov.

Various types of SPE sorbents are available, and the selection depends on the chemical properties of the synthetic cannabinoid and the matrix. Common sorbent materials used in synthetic cannabinoid analysis include reversed-phase (e.g., C18), mixed-mode (combining reversed-phase and ion-exchange properties), and normal-phase materials annexpublishers.com. For synthetic cannabinoids, reversed-phase and mixed-mode sorbents are frequently employed due to their hydrophobic nature and potential for ionization. SPE offers several advantages over LLE, including better sample clean-up, higher extraction efficiency, reduced solvent consumption, and the potential for automation nih.govunimore.it. This improved clean-up can lead to reduced matrix effects and lower limits of detection and quantification in subsequent instrumental analysis nih.gov. Studies have demonstrated the successful application of SPE for the extraction of various synthetic cannabinoids and their metabolites from biological fluids like urine and blood prior to LC-MS or GC-MS analysis annexpublishers.comscielo.org.za.

Analytical Challenges for Novel Synthetic Cannabinoids in Research and Forensic Contexts

The rapid proliferation and structural diversity of novel synthetic cannabinoids, including new analogs and derivatives, pose significant analytical challenges in both research and forensic settings annexpublishers.comnih.govliu.edu. These challenges are directly relevant to the analysis of compounds like JWH-007 and its deuterated form this compound.

One major challenge is the constantly evolving nature of the illicit drug market, with new synthetic cannabinoid structures emerging frequently to circumvent existing legislation annexpublishers.comnih.govliu.edu. This necessitates continuous development and updating of analytical methods and reference standards nih.govoup.com. Laboratories must rapidly identify and characterize novel compounds, which can be difficult without readily available reference materials nih.gov.

Matrix effects are another significant challenge, particularly when analyzing synthetic cannabinoids in biological samples. Components in the sample matrix can interfere with the ionization and detection of analytes in mass spectrometry, potentially leading to inaccurate quantification annexpublishers.comnih.gov. While extraction techniques like LLE and SPE help mitigate matrix effects, they may not always eliminate them entirely nih.gov.

The low concentrations at which synthetic cannabinoids and their metabolites may be present in biological samples, especially in chronic users or after low-dose exposure, require highly sensitive analytical techniques scielo.org.zabrjac.com.br. Achieving low limits of detection (LOD) and limits of quantification (LOQ) is crucial for detecting these compounds reliably scielo.org.za.

Furthermore, the extensive metabolism of many synthetic cannabinoids in the body means that parent compounds may be present at very low levels or for only short durations, while metabolites become the primary targets for detection nih.govuq.edu.au. Identifying and obtaining reference standards for these metabolites adds another layer of complexity to analytical method development and routine testing nih.gov.

Cross-reactivity in initial screening tests, such as immunoassays, can also be an issue, potentially leading to false positive or false negative results for novel synthetic cannabinoids brjac.com.br. This underscores the importance of confirmatory analysis using more specific and sensitive techniques like GC-MS or LC-MS/MS brjac.com.br.

The analysis of deuterium-labeled internal standards like this compound is crucial for accurate quantification in mass spectrometry-based methods by compensating for matrix effects and variations in extraction and ionization efficiency nih.govoup.com. However, the synthesis and availability of a comprehensive range of deuterated standards for the ever-increasing number of synthetic cannabinoids and their metabolites can also present a logistical and financial challenge.

Future Directions and Emerging Research Avenues for Naphthoylindole Cannabinoids

Advancements in Synthetic Cannabinoid Pharmacology and Receptor Omics Research

Research into the pharmacology of synthetic cannabinoids, including naphthoylindoles, continues to advance, with a focus on their interactions with cannabinoid receptors and the broader implications for receptor omics. Synthetic cannabinoids are known to bind with high affinity to CB1 receptors in the brain and activate these receptors, producing a profile of effects that can include suppression of locomotor activity, antinociception, hypothermia, and catalepsy. nih.gov Many SCRAs, including naphthoylindoles like JWH-018, have been found to be more efficacious at activating the CB1 receptor and more potent in vivo compared to Δ9-tetrahydrocannabinol (THC). nih.govnih.gov

Studies are exploring the detailed mechanisms of action of these compounds, including biased agonism, where ligands preferentially activate certain intracellular signaling pathways over others. acs.org Understanding how different structural features of naphthoylindole cannabinoids influence their binding affinity, efficacy, and signaling bias at CB1 and CB2 receptors is a key area of ongoing research. This involves investigating the correlation between structural characteristics, such as alkyl substitution on the naphthalene (B1677914) ring, and binding properties to the active state of the CB1 receptor through computational and experimental methods. nih.govresearchgate.net

Receptor omics research aims to provide a comprehensive understanding of the expression, function, and interaction of cannabinoid receptors within complex biological systems. This includes studying the distribution of CB1 and CB2 receptors in different tissues and cell types, and how their expression and signaling are altered by exposure to synthetic cannabinoids. Such research is crucial for elucidating the diverse physiological effects mediated by the endocannabinoid system and the impact of exogenous ligands like naphthoylindoles.

Development of Novel Analytical Techniques for Characterizing Evolving Structural Variants

The landscape of synthetic cannabinoids is constantly changing, with manufacturers developing new structural variants to evade legal restrictions and detection. nih.govbohrium.comnih.gov This necessitates the continuous development of novel analytical techniques for their identification and characterization in various matrices.

Traditional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been widely used for the analysis of synthetic cannabinoids, including naphthoylindoles like JWH-018 and JWH-073. bohrium.comnih.gov However, the emergence of new and structurally diverse compounds presents ongoing challenges. bohrium.comresearchgate.net

Advancements in analytical technology, particularly high-resolution mass spectrometry, have improved the ability to analyze novel psychoactive substances (NPS), including synthetic cannabinoids. researchgate.net Techniques such as full-scan EI GC-MS and LC-MSn can provide more detailed structural information and help in identifying structural isomers within the naphthoylindole class. bohrium.com The development of comprehensive analytical procedures for identifying and quantifying parent synthetic cannabinoids and their metabolites in biological specimens like blood and urine is critical for forensic and toxicological purposes. nih.govresearchgate.net Research is also focused on the stability of synthetic cannabinoids in biological specimens and the development of robust extraction techniques. shareok.org

Computational Approaches in Cannabinoid Receptor Ligand Design and Interaction Modeling

Computational approaches play a significant role in understanding the interaction of naphthoylindole cannabinoids with cannabinoid receptors and in the design of novel ligands. Techniques such as molecular docking, binding free energy calculations, and molecular dynamics simulations are employed to investigate the binding properties of known and virtually designed synthetic cannabinoids to cannabinoid receptors, particularly the CB1 receptor. nih.gov

These computational studies help to explore the correlation between structural characteristics and ligand binding, providing insights into structure-activity relationships (SARs) for naphthoylindole and related structural classes. nih.govresearchgate.net By modeling the interactions between ligands and the receptor binding pocket, researchers can gain a better understanding of the steric and electronic effects of substituents on binding affinity. nih.govresearchgate.net

Computational methods are also being used in structure-based drug design to identify novel cannabinoid receptor ligands, including those with potential selectivity for specific receptor subtypes like CB2. researchgate.netresearcher.life This involves virtual screening of chemical libraries and predicting the binding pose and affinity of potential ligands. The integration of computational and experimental approaches is crucial for the rational design of synthetic cannabinoids with desired pharmacological properties and reduced off-target effects.

Broader Implications for Fundamental Cannabinoid Science and Endocannabinoid System Research

Research into naphthoylindole cannabinoids and other synthetic cannabinoids has broader implications for advancing fundamental cannabinoid science and understanding the complexities of the endocannabinoid system. These compounds, initially developed as research tools, have contributed to significant scientific advances in the cannabinoid field. nih.gov

Studies on the binding and activity of synthetic cannabinoids have helped to delineate the function of CB1 and CB2 receptors and their roles in various physiological processes. nih.govmdpi.com By acting as potent agonists, synthetic cannabinoids have been instrumental in probing the signaling pathways mediated by these receptors. mdpi.com

Furthermore, the diverse structural landscape of synthetic cannabinoids provides valuable tools for exploring the SARs of cannabinoid receptor ligands and understanding the structural features that determine receptor affinity, efficacy, and signaling bias. nih.govacs.org This knowledge contributes to a deeper understanding of how the endocannabinoid system is modulated by different ligands and can inform the development of therapeutic agents targeting this system for various conditions, such as pain and neurological disorders. mdpi.com The ongoing research into synthetic cannabinoids, including the naphthoylindole class, continues to expand our knowledge of cannabinoid receptor pharmacology and the intricate workings of the endocannabinoid system.

Q & A

Q. What criteria should guide the selection of reference standards for this compound in cross-laboratory studies?

Q. How can researchers design robust negative controls for this compound’s functional assays in complex biological matrices?

- Methodological Answer: Use structurally analogous inert compounds (e.g., deuterated analogs) or receptor knockout models. Validate controls via concentration-response curves and include vehicle-only replicates. Publish raw control data to support reproducibility .

Ethical & Methodological Rigor

Q. What steps ensure transparency in reporting conflicts of interest (COI) related to this compound research funding?

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.